But-2-enedioic acid--N,1-dimethylpiperidin-3-amine (2/1) is a complex organic compound that combines a dicarboxylic acid with a piperidine derivative. The compound is characterized by its unique structural features, which contribute to its chemical reactivity and potential applications in various scientific fields.
The compound can be sourced from various chemical suppliers and databases, including PubChem and commercial chemical vendors. It is often synthesized for research purposes in organic chemistry and pharmaceutical development.
But-2-enedioic acid--N,1-dimethylpiperidin-3-amine falls under the category of organic compounds, specifically classified as an amine derivative of a dicarboxylic acid. Its molecular formula is for the amine component combined with for the but-2-enedioic acid part, leading to a combined molecular structure.
The synthesis of But-2-enedioic acid--N,1-dimethylpiperidin-3-amine can be achieved through several methods, primarily involving the reaction of but-2-enedioic acid with N,1-dimethylpiperidin-3-amine. This reaction typically occurs under controlled conditions to ensure high purity and yield.
The compound's structure features a butenedioic acid moiety attached to a dimethylpiperidine amine. The presence of double bonds in the dicarboxylic acid contributes to its reactivity.
The structural representation can be depicted using SMILES notation: C(C(=O)O)C=C(C(=O)O)N(C)C.
But-2-enedioic acid--N,1-dimethylpiperidin-3-amine can undergo various chemical reactions typical of both amines and carboxylic acids. These reactions may include:
The reactivity of the compound is influenced by the functional groups present:
The mechanism of action for But-2-enedioic acid--N,1-dimethylpiperidin-3-amine primarily involves its interaction with biological systems at the molecular level. This could include:
Research into specific biological interactions remains ongoing, with studies focusing on its pharmacological properties and potential therapeutic uses.
But-2-enedioic acid--N,1-dimethylpiperidin-3-amine has potential applications in:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4